molecular formula C22H29N3O4S B2860402 N-mesityl-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251694-58-2

N-mesityl-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B2860402
CAS RN: 1251694-58-2
M. Wt: 431.55
InChI Key: AADHZTDPBKHFBB-UHFFFAOYSA-N
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Description

“N-mesityl-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide” is a complex organic compound. It contains several functional groups and rings, including a piperidine ring, a sulfonyl group, and an acetamide group. Piperidine is a common structural motif in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. Piperidines, for example, are six-membered rings containing one nitrogen atom . The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom. The acetamide group consists of an acetyl group single-bonded to a nitrogen atom.

Scientific Research Applications

Polymorphism and Solvent Effects

A new polymorph of a closely related sulfapyridine derivative, showcasing solvent-dependent dimorphism, has been reported. This study highlights the importance of solvent choice in the crystallization processes of pharmaceutically active compounds, which can significantly impact their physical properties and stability (Pan & Englert, 2013).

Anticancer Properties

Synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents reveals the potential of certain sulfonamide derivatives in cancer treatment. The study demonstrates the compounds' cytotoxic effects on various cancer cell lines, indicating their promise as therapeutic agents (Redda et al., 2011).

Carbonic Anhydrase Inhibition

Research on thiazolylsulfonamides structurally related to pritelivir, a helicase-primase inhibitor, showed that these compounds are potent inhibitors of human carbonic anhydrase isoforms. This finding suggests potential applications in treating diseases like cancer, obesity, and epilepsy (Carta et al., 2017).

COVID-19 Drug Research

A study on antimalarial sulfonamides explored their potential as COVID-19 therapeutics through computational calculations and molecular docking. This research underscores the versatility of sulfonamide derivatives in drug discovery, potentially offering new avenues for COVID-19 treatment (Fahim & Ismael, 2021).

Cross-Coupling Reactions

The synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides through cross-coupling reactions highlights the utility of these compounds in chemical synthesis, offering pathways to a variety of biologically active molecules (Han, 2010).

Protective Effects in Agriculture

Mefluidide (N-(2,4-dimethyl-5-[([trifluoromethyl] sulfonyl)amino]phenyl)acetamide) has been shown to protect chilled-sensitive crops from temperature stress, indicating its potential as a bioprotective agent in agriculture (Tseng & Li, 1984).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Piperidine derivatives are known to have a wide range of pharmacological activities .

Future Directions

Piperidine derivatives are a significant area of research in the pharmaceutical industry, and new methods for their synthesis and functionalization are continually being developed . This compound, with its combination of a piperidine ring, a sulfonyl group, and an acetamide group, could potentially be of interest in future research.

properties

IUPAC Name

2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-15-7-10-25(11-8-15)30(28,29)19-6-5-9-24(22(19)27)14-20(26)23-21-17(3)12-16(2)13-18(21)4/h5-6,9,12-13,15H,7-8,10-11,14H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADHZTDPBKHFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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